Cas no 2005560-77-8 (4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine)

4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine 化学的及び物理的性質
名前と識別子
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- 4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine
- EN300-1074881
- 4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 2005560-77-8
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- インチ: 1S/C12H17NS2/c1-12(5-2-7-15-12)11-9-4-8-14-10(9)3-6-13-11/h4,8,11,13H,2-3,5-7H2,1H3
- InChIKey: UMIHSTLDIUJOHU-UHFFFAOYSA-N
- SMILES: S1CCCC1(C)C1C2C=CSC=2CCN1
計算された属性
- 精确分子量: 239.08024189g/mol
- 同位素质量: 239.08024189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 65.6Ų
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1074881-5.0g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1074881-0.5g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 0.5g |
$1014.0 | 2023-10-28 | |
Enamine | EN300-1074881-0.25g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
Enamine | EN300-1074881-10.0g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1074881-0.05g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
Enamine | EN300-1074881-0.1g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 0.1g |
$930.0 | 2023-10-28 | |
Enamine | EN300-1074881-5g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 5g |
$3065.0 | 2023-10-28 | |
Enamine | EN300-1074881-1.0g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1074881-2.5g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
Enamine | EN300-1074881-1g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 1g |
$1057.0 | 2023-10-28 |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridineに関する追加情報
Professional Introduction to Compound with CAS No. 2005560-77-8 and Product Name: 4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
The compound with the CAS number 2005560-77-8 and the product name 4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a fused thienopyridine core, has garnered considerable attention due to its unique structural and pharmacological properties. The presence of a methylthiolanyl substituent at the 4-position of the thienopyridine ring introduces a sulfur-rich moiety that can modulate various biological pathways, making it a promising candidate for drug discovery and development.
Recent research in medicinal chemistry has highlighted the potential of thienopyridine derivatives as scaffolds for novel therapeutic agents. The thieno[3,2-c]pyridine framework is particularly interesting because it combines the aromaticity of thiophene with the electron-deficient nature of pyridine, creating a versatile platform for further functionalization. The 4-(2-methylthiolan-2-yl) group not only enhances the compound's solubility and bioavailability but also introduces hydrogen bonding capabilities, which can be exploited in designing highly specific interactions with biological targets.
In the context of modern drug design, this compound has been investigated for its potential applications in treating neurological disorders. Studies have demonstrated that thienopyridine derivatives can interact with a variety of neurotransmitter receptors and ion channels. The sulfur atom in the methylthiolanyl group can form coordination bonds with metal ions, which is particularly relevant for compounds targeting metal-dependent enzymes and receptors. This property has opened up new avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease, where metal dysregulation plays a critical role.
Moreover, the 4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has shown promise in preclinical studies as an anti-inflammatory agent. Inflammatory processes are mediated by a complex interplay of signaling pathways involving various enzymes and cytokines. The compound's ability to modulate these pathways has been attributed to its interaction with sulfur-containing residues on key inflammatory proteins. This interaction can lead to the inhibition of pro-inflammatory cytokine production and the reduction of oxidative stress, thereby alleviating inflammation.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key step involves the coupling of a thieno[3,2-c]pyridine precursor with 2-methylthiolan-2-yl halide under palladium catalysis. This reaction is highly sensitive to oxygen and moisture, necessitating an inert atmosphere during synthesis. Advances in catalytic systems have improved the efficiency of this coupling reaction, making it more scalable for industrial applications.
From a computational chemistry perspective, density functional theory (DFT) calculations have been employed to study the electronic structure and reactivity of 4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine. These studies have revealed that the sulfur atom in the methylthiolanyl group is highly electrophilic due to its interaction with the electron-deficient pyridine ring. This electrophilicity makes it an excellent target for nucleophilic substitution reactions, allowing for further derivatization and customization of the compound's pharmacological profile.
The pharmacokinetic properties of this compound have also been extensively studied. In vitro assays have shown that it exhibits good oral bioavailability and rapid distribution throughout various tissues. The presence of polar functional groups enhances its solubility in both aqueous and lipid environments, facilitating its transport across biological membranes. Additionally, metabolic studies indicate that it undergoes minimal degradation in vivo, suggesting a long half-life and sustained therapeutic effects.
Future research directions include exploring the potential synergistic effects of combining this compound with other therapeutic agents. Combination therapy is often more effective than monotherapy in treating complex diseases due to its ability to target multiple pathways simultaneously. For instance, pairing 4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine with anti-inflammatory drugs could provide a more comprehensive treatment strategy for neurological disorders by addressing both neurodegeneration and inflammation.
In conclusion,4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine represents a significant advancement in pharmaceutical chemistry with diverse applications in drug discovery and development. Its unique structural features and pharmacological properties make it a promising candidate for treating neurological disorders and inflammation-related conditions. Continued research into its synthesis,pharmacokinetics,and mechanisms of action will further elucidate its therapeutic potential and pave the way for novel therapeutic interventions.
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